molecular formula C21H29ClN4O B2543706 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride CAS No. 2418734-94-6

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride

Cat. No. B2543706
M. Wt: 388.94
InChI Key: YVBPQQNVTROTRI-COQUQOPOSA-N
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Description

“N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride” is a complex organic compound . It belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .

Scientific Research Applications

Synthetic Methodologies and Derivative Formation

  • The synthesis of 3,5-diamino-4-phenylpyrazole through the reaction of phenylmalononitrile with hydrazine hydrate, leading to derivatives of 2-aminopyrazolo[1,5-a]pyrimidine, showcases the versatility of pyrazole derivatives in chemical reactions (Zvilichovsky & David, 1983).
  • The use of enaminones as building blocks for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities indicates the broad application range of these compounds in medicinal chemistry (Riyadh, 2011).

Applications in Antimicrobial and Antitumor Activities

  • Compounds derived from 2-arylhydrazononitriles, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, have demonstrated promising antimicrobial activities, suggesting potential therapeutic applications of these chemical frameworks (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
  • Novel pyrazolopyrimidines derivatives synthesized from aminopyrazoles have been evaluated for their anticancer and anti-5-lipoxygenase activities, further emphasizing the significance of pyrazole derivatives in drug discovery (Rahmouni et al., 2016).

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O.ClH/c1-25-13-18(19(24-25)15-7-5-6-8-15)20(26)23-17-11-21(12-17,14-22)16-9-3-2-4-10-16;/h2-4,9-10,13,15,17H,5-8,11-12,14,22H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBPQQNVTROTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride

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